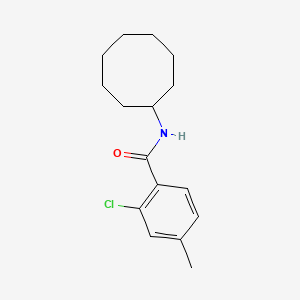![molecular formula C14H8ClN5 B5886430 7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)
7-chloro-5-phenyltetrazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-5-phenyltetrazolo[1,5-c]quinazoline is a synthetic compound that has been widely studied for its potential use in scientific research. This molecule has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 7-chloro-5-phenyltetrazolo[1,5-c]quinazoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-chloro-5-phenyltetrazolo[1,5-c]quinazoline in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways. This compound has also been found to have low toxicity, making it a promising tool for investigating various biological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 7-chloro-5-phenyltetrazolo[1,5-c]quinazoline in scientific research. One potential area of study is the investigation of its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further studied for its potential use in the development of new cancer therapies. Further research could also focus on improving the solubility of this compound in aqueous solutions, making it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 7-chloro-5-phenyltetrazolo[1,5-c]quinazoline involves a multistep process that includes the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with sodium azide, followed by cyclization with chloroacetyl chloride. The resulting compound is then subjected to a reaction with triethyl orthoformate and hydrazine hydrate to yield this compound.
Applications De Recherche Scientifique
7-chloro-5-phenyltetrazolo[1,5-c]quinazoline has been used in various scientific research applications, including the investigation of cancer cell growth inhibition, anti-inflammatory activity, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
7-chloro-5-phenyltetrazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-11-8-4-7-10-12(11)16-13(9-5-2-1-3-6-9)20-14(10)17-18-19-20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQKKRBFQTIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C4=NN=NN24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)

![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)
![ethyl 1-{[(4-fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5886378.png)

![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B5886408.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)

![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)